Rizatriptán N-óxido

Descripción general

Descripción

El bromuro de fenetilo, también conocido como 2-feniletil bromuro, es un compuesto organobromado con la fórmula química C8H9Br. Es un líquido incoloro que puede aparecer amarillo en muestras viejas. Este compuesto se clasifica estructuralmente como un organobromado y se utiliza en la síntesis de varios compuestos, incluido el fentanilo .

Aplicaciones Científicas De Investigación

El bromuro de fenetilo se utiliza ampliamente en la investigación científica debido a su versatilidad. Algunas de sus aplicaciones incluyen:

Biología: El bromuro de fenetilo se utiliza en el estudio de vías bioquímicas y reacciones enzimáticas.

Medicina: Sirve como precursor en la síntesis de fentanilo, un potente analgésico opioide.

Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en síntesis orgánica.

Mecanismo De Acción

El mecanismo de acción del bromuro de fenetilo implica su capacidad para actuar como un agente alquilante. Puede formar enlaces covalentes con sitios nucleofílicos en las moléculas, lo que lleva a la formación de nuevos compuestos. Esta propiedad se utiliza en su papel como precursor en la síntesis de fentanilo, donde reacciona con la 4-piperidinona para producir N-fenetil-4-piperidinona .

Análisis Bioquímico

Biochemical Properties

Rizatriptan N-oxide is predominantly metabolized by monoamine oxidase A (MAO-A) in the liver . The major metabolites are triazolomethyl-indole-3-acetic acid and Rizatriptan N-oxide, both of which are inactive .

Cellular Effects

Its parent compound, Rizatriptan, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rizatriptan, the parent compound, acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . It is thought that Rizatriptan N-oxide might share similar mechanisms due to its structural similarity with Rizatriptan.

Temporal Effects in Laboratory Settings

Rizatriptan, the parent compound, is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Rizatriptan N-oxide in animal models. Studies on Rizatriptan have shown that it has a neuroprotective potential in rats .

Transport and Distribution

Rizatriptan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

The parent compound, Rizatriptan, is known to be localized in specific subcellular compartments, which critically influence the redox-sensitive regulation of eNOS-dependent pathways .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El bromuro de fenetilo se sintetiza típicamente mediante la adición radicalaria libre de bromuro de hidrógeno a estireno. Este proceso implica la adición anti-Markovnikov, lo que resulta en la formación del derivado 1-bromo . La reacción se lleva a cabo en un reactor revestido de vidrio mediante la introducción de bromuro de hidrógeno gaseoso en una solución de estireno en un disolvente inerte que contiene un iniciador radical libre .

Métodos de Producción Industrial: La producción industrial del bromuro de fenetilo sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores avanzados y entornos controlados ayuda a lograr resultados consistentes.

Análisis De Reacciones Químicas

Tipos de Reacciones: El bromuro de fenetilo experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleófila donde el átomo de bromo es reemplazado por otros nucleófilos.

Reacciones de Reducción: El bromuro de fenetilo se puede reducir a fenetilamina utilizando agentes reductores como el hidruro de litio y aluminio.

Reacciones de Oxidación: Puede oxidarse a ácido fenilacético utilizando agentes oxidantes fuertes.

Reactivos y Condiciones Comunes:

Sustitución Nucleófila: Reactivos como hidróxido de sodio o hidróxido de potasio en un medio acuoso o alcohólico.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Productos Principales Formados:

Sustitución: Fenetilamina.

Reducción: Fenetilamina.

Oxidación: Ácido fenilacético.

Comparación Con Compuestos Similares

El bromuro de fenetilo se puede comparar con otros compuestos similares como:

Bromuro de bencilo: Similar en estructura pero con un grupo bencilo en lugar de un grupo fenetilo.

Cloruro de fenetilo: Similar pero con un átomo de cloro en lugar de un átomo de bromo.

Yoduro de fenetilo: Similar pero con un átomo de yodo en lugar de un átomo de bromo.

Unicidad: El bromuro de fenetilo es único debido a su reactividad específica y la capacidad de formar una variedad de derivados. Su papel como precursor en la síntesis de fentanilo destaca su importancia en la química medicinal.

Lista de Compuestos Similares:

- Bromuro de bencilo

- Cloruro de fenetilo

- Yoduro de fenetilo

Actividad Biológica

Rizatriptan N-oxide, a metabolite of the antimigraine drug rizatriptan, has garnered attention due to its biological activity and pharmacological properties. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic implications based on diverse research findings.

Target Receptors

Rizatriptan N-oxide primarily acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are crucial in mediating the effects of serotonin, a neurotransmitter involved in various physiological processes, including vasoconstriction and modulation of pain pathways. By activating these receptors, Rizatriptan N-oxide contributes to the relief of migraine symptoms through vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptides .

Pharmacokinetics

Absorption and Metabolism

Rizatriptan N-oxide is predominantly formed during the metabolism of rizatriptan. Studies indicate that it is a major metabolite identified in various tissues, including rat lungs, kidneys, and dog liver microsomes . The metabolism of rizatriptan involves several pathways:

- Oxidative deamination

- Aromatic hydroxylation

- N-oxidation

- N-demethylation

These metabolic processes result in the formation of several metabolites, with Rizatriptan N-oxide being significant due to its pharmacological activity .

Bioavailability

Rizatriptan exhibits a bioavailability of approximately 47%, indicating substantial first-pass metabolism. This factor is essential for understanding the therapeutic efficacy and dosage considerations when using rizatriptan or its metabolites in clinical settings .

Biological Effects

Cellular and Molecular Impact

The biological activity of Rizatriptan N-oxide extends beyond receptor binding. It influences various cellular processes by modulating intracellular signaling pathways associated with migraine pathophysiology. The compound's action can lead to:

- Reduction in neurogenic inflammation

- Inhibition of vasodilation

These effects contribute to its role in alleviating migraine attacks effectively .

Case Studies

- Efficacy in Migraine Relief

- Comparative Studies with Other Triptans

Summary Table: Key Characteristics of Rizatriptan N-oxide

| Characteristic | Details |

|---|---|

| Chemical Structure | C15H19N5O (N-oxide form) |

| Primary Action | Agonist at 5-HT 1B and 5-HT 1D receptors |

| Metabolism | Major metabolite from rizatriptan |

| Bioavailability | Approximately 47% |

| Clinical Efficacy | Relief within 2 hours for ~70% patients |

Propiedades

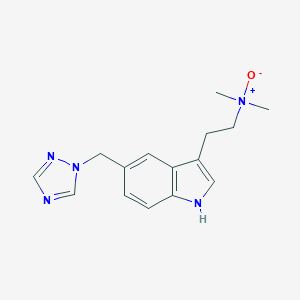

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBNOJGXNZYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180690 | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260435-42-5 | |

| Record name | Rizatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rizatriptan N-oxide and how is it related to the drug Rizatriptan Benzoate?

A1: Rizatriptan N-oxide is a chemical compound identified as an impurity during the synthesis of Rizatriptan Benzoate, a medication used to treat migraines and severe headaches. [] Essentially, it is a byproduct formed during the drug manufacturing process.

Q2: Why is it important to study and quantify Rizatriptan N-oxide?

A2: The presence of impurities in pharmaceutical products like Rizatriptan Benzoate can impact their safety and efficacy. [] Therefore, it's crucial to identify, characterize, and quantify impurities like Rizatriptan N-oxide to ensure the quality and safety of the final drug product. This is also a regulatory requirement for pharmaceutical manufacturing.

Q3: What analytical methods are used to detect and quantify Rizatriptan N-oxide in Rizatriptan Benzoate?

A3: A validated, sensitive, and robust method using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been developed to separate and quantify Rizatriptan N-oxide in Rizatriptan Benzoate. [] This method utilizes a gradient mobile phase system with UV detection at 280 nm and provides a good resolution between Rizatriptan and its N-oxide impurity. []

Q4: Has research explored the formation process of Rizatriptan N-oxide?

A4: Yes, a study investigated the catalytic oxidative conversion of Rizatriptan Benzoate to Rizatriptan N-oxide. [] The research specifically explored the synergistic effects of a combined RuCl3 and IrCl3 catalyst system in this conversion process, aiming to understand the reaction mechanism and kinetics involved. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.